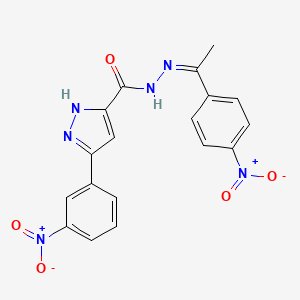

(Z)-3-(3-nitrophényl)-N'-(1-(4-nitrophényl)éthylidène)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14N6O5 and its molecular weight is 394.347. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photocatalyse et auto-assemblage

Auto-assemblage : ZNP peut s'auto-assembler en nanostructures bien définies. Par exemple, dans une étude de Pei et al., de nouveaux dérivés de porphyrine (concept similaire à ZNP) ont été synthétisés et auto-assemblés pour améliorer les performances photocatalytiques . Ces auto-assemblages ont montré une activité photocatalytique plus forte que leurs monomères. Le processus d'auto-assemblage permet un contrôle précis de l'arrangement des molécules, conduisant à des propriétés améliorées.

Activité Biologique

(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H14N6O5, and it features a complex structure that includes a pyrazole ring, nitrophenyl groups, and a hydrazide moiety. The presence of nitro groups is significant as they often enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. The presence of the nitrophenyl groups in (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may contribute to its ability to modulate these pathways effectively .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may exhibit similar activity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can significantly alter pharmacological effects:

- Nitro Groups : The presence of nitro groups on the phenyl rings enhances electron-withdrawing properties, increasing the compound's reactivity and biological potency.

- Hydrazide Moiety : The hydrazide functional group is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .

- Antimicrobial Testing : Another investigation revealed that derivatives with similar structures displayed significant antibacterial activity against multiple strains, highlighting the potential for developing new antibiotics based on this scaffold .

- Anti-inflammatory Mechanisms : Research indicated that certain pyrazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis .

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNMBENINUOARN-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.